![molecular formula C21H17ClN4O4 B2500277 methyl 5-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate CAS No. 1105236-51-8](/img/structure/B2500277.png)
methyl 5-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that appears to be related to a class of heterocyclic compounds. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic methods discussed can provide insights into its characteristics.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves the reaction of intermediates with various halocarbonyl compounds. For instance, the synthesis of 6-functionalized-5-amino-3-methyl-1-phenyl-1H-furo[3,2-e]pyrazolo[3,4-b]pyrazines is achieved by reacting an intermediate with α-halocarbonyl compounds, such as diethyl 2-bromomalonate, phenacyl bromide, and chloroacetone . This suggests that the synthesis of the compound may also involve similar halocarbonyl reagents and a multi-step process including cyclocondensation and subsequent reactions to introduce the cyclopropyl and chlorophenyl groups.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques would likely be used to confirm the structure of the compound . Additionally, X-ray diffraction studies have been used to confirm the structure of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which shares some structural features with the target compound . The presence of intramolecular hydrogen bonds and π-π interactions contribute to the stability of these molecules .
Chemical Reactions Analysis
The related heterocyclic compounds synthesized in the studies can undergo further chemical reactions to yield a variety of derivatives. For example, the amino ester compound can react with ethanolamine to afford a hydroxyethyl carboxamide derivative, and hydrazinolysis can yield an amino carbohydrazide . These reactions indicate the potential reactivity of the nitrogen-containing rings and the ester group in the target compound, which could be exploited to synthesize additional derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds are not explicitly detailed in the provided papers. However, the antimicrobial activities of some compounds have been studied, suggesting potential pharmacological applications . The cytotoxicity and apoptosis induction in human leukemia cells by thiazolidinone derivatives containing a furan moiety indicate that the furan ring and the substituents on the heterocyclic core can significantly influence biological activity . This implies that the target compound may also possess interesting biological properties, which could be explored in future studies.
Aplicaciones Científicas De Investigación
Metabolism and Biotransformation
Furametpyr, a related compound, undergoes extensive metabolism in rats, including N-demethylation, oxidation, and hydroxylation. These reactions are catalyzed by cytochrome P450 enzymes such as CYP1A1, 1A2, 2C19, and 3A4, indicating potential metabolic pathways for similar compounds in humans as well (Nagahori et al., 2000).
Chemical Synthesis and Structural Elucidation
Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones
Elaborate chemical synthesis processes have been developed to produce novel compounds like pyrazolo[3,4-d]pyrimidin-4-ones. These compounds, including fused pyrazolo-pyrimido-pyridazinone ring systems, are created using starting compounds like 5-amino-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. The synthesis involves various steps such as N-demethylation and oxidation processes (El-Tombary, 2013).
Pharmacological Investigations
Exploration of Antipyretic Agents
Research into novel pyrazolines like 3-methyl-5-hydroxy-5-trichloromethyl-4,5-dihydro-1H-pyrazole-1-carboxyamide (MPCA) and 3-phenyl-5-hydroxy-5-trichloromethyl-4,5-dihydro-1H-pyrazole-1-carboxyamide (PPCA) has unveiled their potential as antipyretic agents. These studies emphasize the therapeutic potential of these compounds in managing fever and body temperature regulation (Souza et al., 2002).
Mecanismo De Acción
Target of Action
The primary target of this compound is the Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a crucial regulator in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating various inflammatory diseases .
Mode of Action
The compound interacts with RIPK1, inhibiting its kinase activity. It has a high binding affinity for RIPK1 (Kd = 3.5 nM), significantly higher than other necroptosis regulatory kinases . This interaction effectively blocks the induction of necroptosis in human and mouse cells .
Biochemical Pathways
The compound affects the necroptosis signaling pathway. By inhibiting RIPK1, it prevents the phosphorylation of RIPK1/RIPK3/MLKL, which is induced by TNFα . This disruption of the pathway leads to a reduction in necroptosis, a form of programmed cell death.
Pharmacokinetics
The compound exhibits acceptable pharmacokinetic properties. In liver microsome studies, it showed a clearance rate of 18.40 mL/min/g and a half-life of 75.33 minutes . It also demonstrated an oral bioavailability of 59.55%
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of RIPK1 kinase activity and the prevention of TNFα-induced necroptosis in cells . This results in a decrease in cell death and potentially alleviates symptoms of diseases associated with inflammation and cell death.
Propiedades
IUPAC Name |
methyl 5-[[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O4/c1-29-21(28)17-8-7-15(30-17)11-25-20(27)19-16(18(24-25)12-5-6-12)10-23-26(19)14-4-2-3-13(22)9-14/h2-4,7-10,12H,5-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQCVHAXIGBSLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C(=O)C3=C(C=NN3C4=CC(=CC=C4)Cl)C(=N2)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

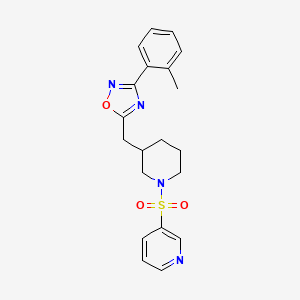
![N-(2-bromophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2500195.png)
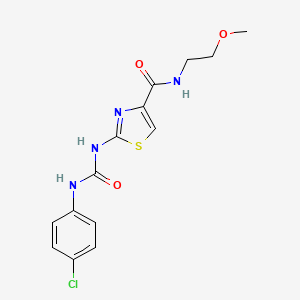
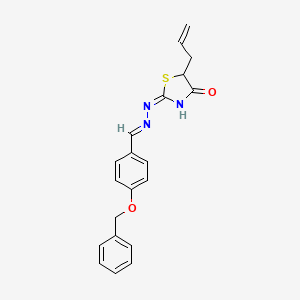
amino}acetamide](/img/structure/B2500201.png)
![1-(3-Chlorophenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2500203.png)


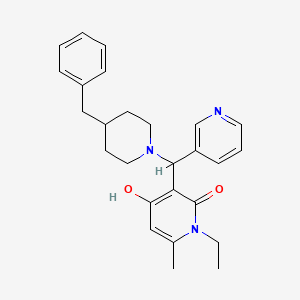
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide](/img/structure/B2500213.png)

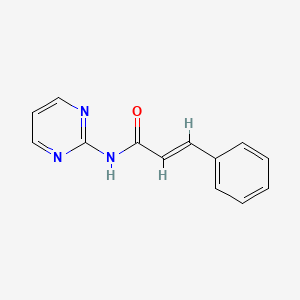

![(1Z)-N'-hydroxy-2-[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanimidamide](/img/structure/B2500217.png)